tert-Butyl 3-(chloromethyl)indole-1-carboxylate is a synthetic organic compound that belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group and a chloromethyl substituent at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis. The molecular formula of tert-butyl 3-(chloromethyl)indole-1-carboxylate is , with a molecular weight of approximately 256.73 g/mol .
This compound can be classified under the category of indole derivatives, which are significant due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Indoles are characterized by their bicyclic structure comprising a benzene ring fused to a pyrrole ring. The specific structural features of tert-butyl 3-(chloromethyl)indole-1-carboxylate enhance its reactivity and potential applications in medicinal chemistry.
The synthesis of tert-butyl 3-(chloromethyl)indole-1-carboxylate typically involves several steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of tert-butyl 3-(chloromethyl)indole-1-carboxylate can be represented using various structural formulas:
ClCc1cn(c2c1cccc2)C(=O)OC(C)(C)C
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
The compound's structure includes a chloromethyl group attached to the indole ring, which influences its chemical reactivity and biological interactions .
tert-Butyl 3-(chloromethyl)indole-1-carboxylate can participate in several types of chemical reactions:
Common reagents used in these reactions include bases for substitution reactions, acids for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation processes .
The mechanism of action for tert-butyl 3-(chloromethyl)indole-1-carboxylate primarily relates to its interactions with biological targets such as enzymes or receptors. The chloromethyl group may facilitate binding through hydrogen bonding or hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways. This aspect is crucial for its evaluation as a lead compound in drug discovery efforts aimed at developing new therapeutic agents .
The physical properties of tert-butyl 3-(chloromethyl)indole-1-carboxylate include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
tert-Butyl 3-(chloromethyl)indole-1-carboxylate has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7